Chlorbenzoxamine hydrochloride
CAS No.: 5576-62-5
Cat. No.: VC18444206
Molecular Formula: C27H33Cl3N2O
Molecular Weight: 507.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5576-62-5 |
|---|---|
| Molecular Formula | C27H33Cl3N2O |
| Molecular Weight | 507.9 g/mol |
| IUPAC Name | 1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C27H31ClN2O.2ClH/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28;;/h2-14,27H,15-21H2,1H3;2*1H |
| Standard InChI Key | ZTACEXAAXMFRGD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Chlorbenzoxamine hydrochloride, chemically designated as 1-[2-[(2-Chlorophenyl)phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine dihydrochloride, is a synthetic derivative of piperazine. Its molecular formula is , with a molecular weight of 507.92 g/mol . The compound exists as bitter-tasting crystals with a melting point of 197–200°C and demonstrates solubility in methanol, ethanol, and chloroform but limited solubility in water .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 507.92 g/mol |
| Melting Point | 197–200°C |
| Solubility | Freely soluble in methanol; slightly soluble in water |
| Optical Activity | Racemic mixture |
The racemic nature of chlorbenzoxamine hydrochloride contributes to its nonspecific interaction with biological targets, a feature that distinguishes it from stereoselective antimuscarinics .
Pharmacological Profile
Mechanism of Action
Chlorbenzoxamine hydrochloride exhibits antispasmodic activity through nonspecific depression of smooth muscle contraction, independent of classical anticholinergic or antihistaminic pathways . In vitro assays demonstrated negligible affinity for muscarinic receptors, yet in vivo studies in rats showed significant inhibition of gastric ulceration induced by stress or chemical irritants . This paradox underscores its reliance on indirect mechanisms, potentially involving hypothalamic-pituitary-adrenal axis modulation .
Pharmacokinetics
Limited data exist on its absorption and metabolism, but animal studies indicate high subcutaneous tolerability (LD in rats: 4000 mg/kg) contrasted with acute intravenous toxicity (LD: 66 mg/kg) . The disparity suggests first-pass metabolism or tissue-specific distribution patterns.
Therapeutic Applications
Chlorbenzoxamine hydrochloride is indicated for:
-
Peptic Ulcer Disease: Reduces ulcer incidence in stress-induced models without altering gastric pH .
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Functional Gastrointestinal Disorders: Alleviates spasms in irritable bowel syndrome and biliary dyskinesia .
Marketed under trademarks like Libratar (UCB) and Gastomax (Brocchieri), it remains a niche therapeutic due to the advent of proton-pump inhibitors .
| Species | Route | LD (mg/kg) |
|---|---|---|
| Rat | Subcutaneous | 4000 |
| Rat | Intravenous | 66 |
| Mouse | Oral | 1400 |
Notably, the drug’s safety margin is narrow when administered intravenously, warranting cautious dosing . Chronic toxicity studies are sparse, but clinical reports highlight anticholinergic side effects (e.g., dry mouth, constipation) at higher doses .
Regulatory and Clinical Considerations
A 2010 Delphi method study classified chlorbenzoxamine as potentially inappropriate for elderly patients due to its central nervous system effects and availability of safer alternatives . This recommendation reflects evolving risk-benefit assessments in geriatric pharmacotherapy.
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